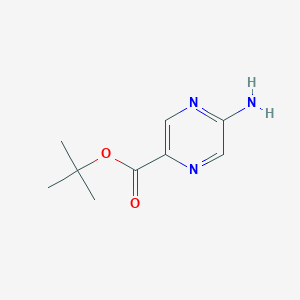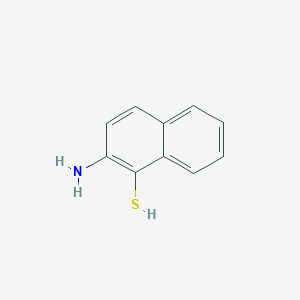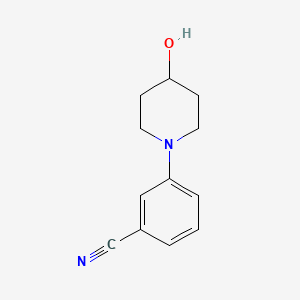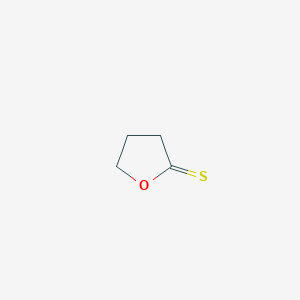
Oxolane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolane-2-thione is a sulfur-containing heterocyclic compound with the molecular formula C4H6OS It is a four-membered ring structure that includes a sulfur atom, making it a thiolactone
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolane-2-thione can be synthesized through the ring-opening polymerization of racemic β-thiobutyrolactone. This process is typically catalyzed by phosphazene bases, which facilitate the polymerization at room temperature in solvents such as toluene or tetrahydrofuran . The reactivity of the polymerization process increases with the basicity and steric hindrance of the phosphazene used .
Industrial Production Methods
Industrial production of thiobutyrolactone may involve similar synthetic routes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The choice of solvent, temperature, and catalyst can significantly impact the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxolane-2-thione undergoes various chemical reactions, including:
Ring-opening polymerization: This reaction is catalyzed by phosphazenes and results in the formation of poly(3-thiobutyrolactone).
Copolymerization: This compound can copolymerize with other monomers, such as glycidyl phenyl ether, to form poly(ester-alt-sulfide).
Common Reagents and Conditions
Phosphazene bases: Used as catalysts in ring-opening polymerization.
Solvents: Toluene and tetrahydrofuran are commonly used solvents for these reactions.
Major Products Formed
Poly(3-thiobutyrolactone): Formed through ring-opening polymerization.
Poly(ester-alt-sulfide): Formed through copolymerization with glycidyl phenyl ether.
Scientific Research Applications
Oxolane-2-thione has several scientific research applications:
Polymer Chemistry: Used in the synthesis of polythioesters, which have applications in biodegradable plastics and other materials.
Biochemistry: Studied for its role in the metabolism of sulfur-containing heterocyclic compounds by certain fungi.
Material Science: Utilized in the development of new materials with unique properties, such as improved degradability and biocompatibility.
Mechanism of Action
The mechanism of action of thiobutyrolactone in ring-opening polymerization involves the abstraction of an acidic methylene hydrogen by the phosphazene catalyst. This generates a phosphazenium–thiocarboxylate ion-pair species, which acts as the initiating and chain-propagating species in the polymerization process .
Comparison with Similar Compounds
Similar Compounds
γ-Butyrolactone: A five-membered lactone that is structurally similar but lacks the sulfur atom present in thiobutyrolactone.
δ-Valerolactone: Another lactone with a six-membered ring structure.
ε-Caprolactone: A seven-membered lactone used in the synthesis of biodegradable polymers.
Uniqueness
Oxolane-2-thione’s uniqueness lies in its sulfur-containing structure, which imparts distinct chemical properties and reactivity compared to other lactones. This makes it valuable in specific applications, such as the synthesis of polythioesters with enhanced degradability and biocompatibility .
Properties
CAS No. |
39700-44-2 |
|---|---|
Molecular Formula |
C4H6OS |
Molecular Weight |
102.16 g/mol |
IUPAC Name |
oxolane-2-thione |
InChI |
InChI=1S/C4H6OS/c6-4-2-1-3-5-4/h1-3H2 |
InChI Key |
WOQPIIAJLDWJCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


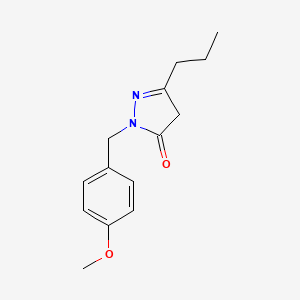
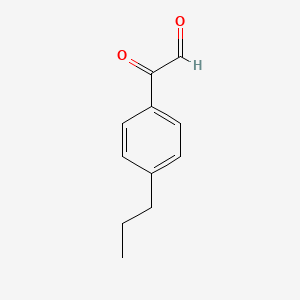


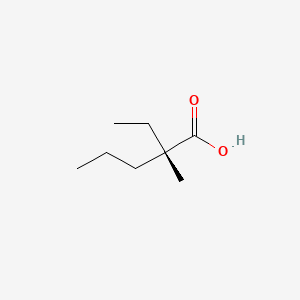
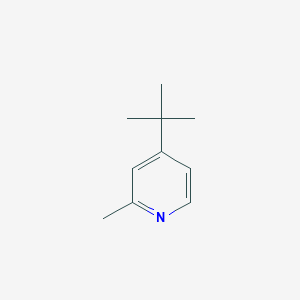
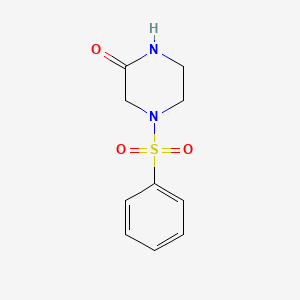
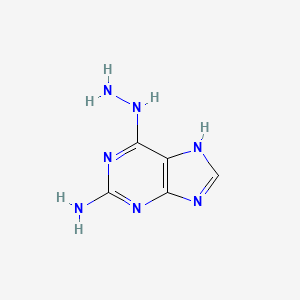
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(methylsulfonyl)-](/img/structure/B8775432.png)
![Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-](/img/structure/B8775437.png)
![2-Bromo-6-(4-fluoro-phenyl)-imidazo[2,1-b]thiazole](/img/structure/B8775445.png)
